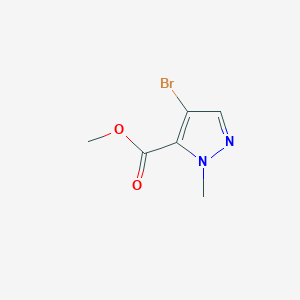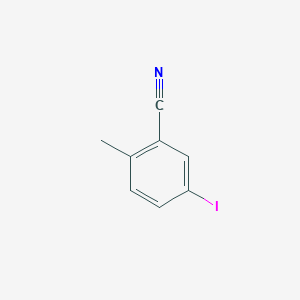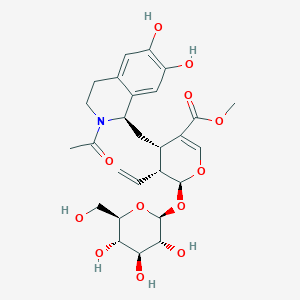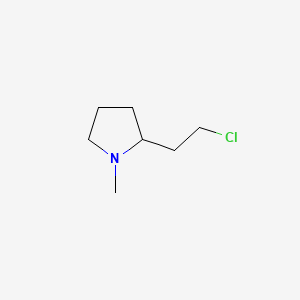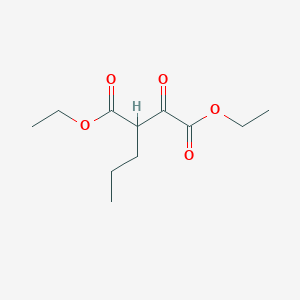
Diethyl 2-oxo-3-propylsuccinate
Vue d'ensemble
Description
Diethyl 2-oxo-3-propylsuccinate is a chemical compound with the molecular formula C11H18O5 . It has a molecular weight of 230.26 Da .
Synthesis Analysis
The synthesis of Diethyl 2-oxo-3-propylsuccinate involves a reaction between pentanoic acid ethyl ester and diethyl oxalate in the presence of sodium ethanolate. The mixture is stirred at room temperature for 30 minutes, after which ethanol is distilled away. The residue is then purified by vacuum distillation, yielding the product as a clear oil .Molecular Structure Analysis
The InChI code for Diethyl 2-oxo-3-propylsuccinate is1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Diethyl 2-oxo-3-propylsuccinate is a liquid at room temperature . It has a high GI absorption, is not BBB permeant, and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from 0.92 to 2.92, indicating varying degrees of lipophilicity . Its water solubility ranges from 0.111 mg/ml to 2.08 mg/ml .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Diethyl 2-oxo-3-propylsuccinate and its derivatives are pivotal in the synthesis of various chemical compounds. Notably, diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate serves as an intermediate in the formation of heterocyclic annulation, showcasing versatility in stereoselective and stereospecific reactions (Saitô, Komada, & Moriwake, 2003). Similarly, the transformation of diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate, and its identical nature to a naturally occurring product, highlights its significance in synthetic chemistry and potential biological implications (Legters, Thijs, & Zwanenburg, 1991).
Catalytic and Magnetic Properties
In the realm of catalysis and magnetism, diethyl derivatives display notable activity. For instance, oxime-based tridentate Schiff base ligands involving diethyl derivatives lead to the formation of nickel(II) complexes with significant magnetic properties and catecholase-like activity. This indicates their potential in applications requiring magnetic properties and enzymatic activity modeling (Das et al., 2013).
Green Chemistry and Environmental Applications
In environmental chemistry, the utilization of diethyl derivatives for the synthesis of compounds like 1,3-oxazin-2-one is crucial. Their assessment under green metrics, evaluating mass flows and environmental impacts, underscores their role in developing sustainable and environmentally friendly chemical processes (Toniolo, Aricò, & Tundo, 2014).
Safety And Hazards
Diethyl 2-oxo-3-propylsuccinate is classified under GHS07 and has the signal word "Warning" . It has hazard statements H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P305+P351+P338, which advise rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
diethyl 2-oxo-3-propylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZGZZZSPUFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290836 | |
| Record name | diethyl 2-oxo-3-propylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-oxo-3-propylsuccinate | |
CAS RN |
26103-78-6 | |
| Record name | 26103-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-oxo-3-propylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




